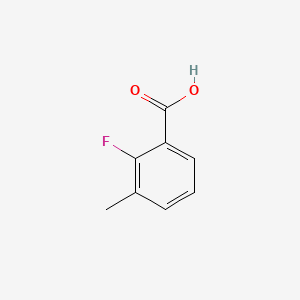

2-Fluoro-3-methylbenzoic acid

Description

Significance of Fluorinated Aromatic Carboxylic Acids in Contemporary Chemistry

Fluorinated aromatic carboxylic acids represent a cornerstone class of compounds in modern chemistry, primarily due to the unique properties imparted by the fluorine atom. The introduction of fluorine into an aromatic carboxylate structure can significantly alter the molecule's physical, chemical, and biological characteristics. The carbon-fluorine bond is the strongest single bond in organic chemistry, which lends enhanced thermal and metabolic stability to the parent molecule. nih.gov This increased stability is a highly sought-after trait in drug discovery, as it can lead to improved pharmacokinetic profiles and greater bioavailability of active pharmaceutical ingredients (APIs). innospk.comchemimpex.com

The high electronegativity of fluorine modifies the electronic environment of the aromatic ring and the acidity of the carboxylic acid group, influencing the molecule's reactivity and intermolecular interactions. innospk.com This makes fluorinated aromatic carboxylic acids valuable intermediates in organic synthesis. innospk.com Beyond pharmaceuticals, these compounds have found applications in diverse fields. They are used in materials science for the development of advanced polymers and liquid crystals with unique optical and electronic properties. innospk.comossila.com Furthermore, certain fluorobenzoic acids serve as effective chemical tracers in hydrogeological studies and for monitoring fluid flow in enhanced oil recovery operations. rsc.orgresearchgate.net The strategic incorporation of fluorine continues to be a growing trend for creating molecules with superior performance for specialized applications. innospk.com

Overview of 2-Fluoro-3-methylbenzoic Acid as a Versatile Chemical Synthon

Within the broad class of fluorinated aromatics, this compound (CAS No. 315-31-1) has emerged as a particularly useful and versatile chemical synthon. innospk.com A synthon is a molecular fragment or building block used in the strategic synthesis of more complex molecules. The structure of this compound, featuring a carboxylic acid group, a fluorine atom, and a methyl group on a benzene (B151609) ring, provides multiple reactive sites for chemical modification. innospk.com

Its role as an intermediate is central to its utility in advanced chemical research. innospk.comchemimpex.com The reactive carboxyl group can readily undergo reactions like esterification and amidation, while the fluorinated aromatic ring can participate in various coupling reactions and nucleophilic substitutions. innospk.comossila.com This versatility allows chemists to use this compound as a starting point for constructing elaborate molecular architectures. It serves as a key building block in the synthesis of specialized APIs, agrochemicals, and high-performance materials such as polymers and coatings. innospk.comchemimpex.com Researchers leverage its distinct structure to innovate and develop novel compounds with tailored functionalities for a wide array of industrial and scientific applications. innospk.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 315-31-1 | innospk.com |

| Molecular Formula | C₈H₇FO₂ | innospk.com |

| Molecular Weight | 154.138 g/mol | innospk.com |

| Appearance | White powder | innospk.com |

| Melting Point | 114°C to 116°C | innospk.com |

| Boiling Point | 197.031°C | innospk.com |

| Density | 1.225 g/cm³ | innospk.com |

Detailed Research Findings

Research has demonstrated the utility of this compound as an intermediate in creating a variety of other chemical compounds. Its structural features make it a valuable precursor in multi-step synthetic pathways.

For instance, it is utilized in the development of pharmaceuticals, including certain anti-inflammatory and analgesic drugs. chemimpex.com The presence of the fluorine atom is strategic, as it can enhance the pharmacokinetic properties of potential drug candidates, making it a valuable component in medicinal chemistry. chemimpex.com

In the field of materials science, the compound contributes to the formation of specialty chemicals, including polymers and coatings with specific, engineered properties. innospk.comchemimpex.com Its derivatives are also explored for their potential in creating liquid crystals. innospk.com

A specific, documented synthesis of this compound itself involves the nucleophilic fluorination of 1-mesytyl-7-methylbenziodoxolone using cesium fluoride (B91410) (CsF), achieving a yield of up to 78% under optimized conditions. arkat-usa.org This method highlights one of the advanced chemical processes used to produce this important building block.

Propriétés

IUPAC Name |

2-fluoro-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNAETGARNTCIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372026 | |

| Record name | 2-Fluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315-31-1 | |

| Record name | 2-Fluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-methylbenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Fluoro 3 Methylbenzoic Acid and Its Precursors

Strategies for ortho-Fluorination in Benzoic Acid Systems

Introducing a fluorine atom at the ortho position (adjacent to the carboxylic acid group) of a benzoic acid derivative is a critical step in the synthesis of 2-fluoro-3-methylbenzoic acid. This process, known as ortho-fluorination, can be achieved through various advanced techniques.

Nucleophilic Fluorination Approaches Utilizing 1-Arylbenziodoxolones

A notable and facile method for the synthesis of 2-fluorobenzoic acids involves the nucleophilic fluorination of 1-arylbenziodoxolones. arkat-usa.org This transition metal-free approach uses readily available 1-arylbenziodoxolones and fluoride (B91410) salts in polar aprotic solvents. arkat-usa.orgresearchgate.net

The reactivity of these hypervalent iodine compounds is a key area of study. Research has shown that the presence of a methyl substituent in the benziodoxole ring, specifically ortho to the iodine atom, significantly increases reactivity towards nucleophiles compared to unsubstituted versions. researchgate.net Additionally, the choice of the aryl group on the iodine atom influences the reaction's success. The use of bulkier aryl groups can lead to improved yields of the desired 2-fluorobenzoic acid. arkat-usa.org

For instance, the reaction of 1-mesityl-7-methylbenziodoxolone with cesium fluoride (CsF) has been reported to yield this compound. arkat-usa.org However, this reaction can also produce 3-methylbenzoic acid as a byproduct through radical decomposition, making the separation of the final product challenging. arkat-usa.org

Fluorination within Multi-step Syntheses from Substituted Toluenes (e.g., 2-chloro-3-nitrotoluene)

An alternative strategy involves a multi-step synthesis starting from substituted toluenes. One such pathway begins with 2-chloro-3-nitrotoluene. wipo.int This process typically involves a chlorine-fluorine exchange reaction to produce 2-fluoro-3-nitrotoluene, followed by oxidation of the methyl group to a carboxylic acid, yielding 2-fluoro-3-nitrobenzoic acid. wipo.intgoogle.com A further reduction step would then be required to obtain this compound. This multi-step approach offers a route to the target molecule from different starting materials, providing flexibility in synthetic design. wipo.int

Selective Methylation and Carboxylation Techniques in Fluoro-Aromatic Systems

The precise placement of methyl and carboxyl groups on a fluoro-aromatic ring is crucial for building the desired molecular architecture.

Selective methylation of benzoic acids at the ortho position can be achieved using palladium catalysis. This method utilizes di-tert-butyl peroxide as the methylating agent and is directed by the weakly coordinating carboxyl group, providing a direct route to ortho-methylated benzoic acids. researchgate.net While this demonstrates a general strategy, its specific application to a fluorinated benzoic acid would depend on the substrate's reactivity.

Conversely, selective carboxylation of fluorotoluene derivatives can be accomplished through electrochemical methods. mdpi.com This technique involves the electrochemical activation of the fluorotoluene, which then reacts with carbon dioxide to form the corresponding carboxylic acid. mdpi.com For example, quantitative electrocarboxylation of α,α,α-trifluorotoluene has been achieved using copper or silver cathodes in ionic liquids. mdpi.com Another approach involves the defluorinative carboxylation of C-F bonds using CO2, which has been demonstrated with polyfluoroarenes. chemrevlett.com

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. In the synthesis utilizing 1-arylbenziodoxolones, several factors have been investigated to enhance the yield.

The choice of fluoride source and solvent plays a significant role. Studies on the reaction of 1-mesityl-7-methylbenziodoxolone have shown that using tetramethylammonium (B1211777) fluoride in solvents like acetonitrile (B52724), benzene (B151609), toluene, or DMF resulted in low yields of this compound, with the main product being the non-fluorinated 3-methylbenzoic acid. arkat-usa.org However, using cesium fluoride (CsF) after activation with trifluoroacetic acid showed more promise. arkat-usa.org

One study achieved a 78% yield of this compound from 1-mesityl-7-methylbenziodoxolone according to ¹H NMR data. arkat-usa.org Despite this high yield, the formation of 3-methylbenzoic acid was not entirely suppressed, highlighting the need for highly selective reaction conditions or efficient purification methods. arkat-usa.org The optimization of reaction time and temperature is also critical, as demonstrated in various synthetic preparations where slight changes in these parameters can significantly impact product yield. researchgate.net

Table 1: Reported Yields for the Synthesis of this compound

| Precursor | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| 1-mesityl-7-methylbenziodoxolone | CsF, CF₃COOH | DMF | 78% (¹H NMR) | arkat-usa.org |

Implementation of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles are increasingly being applied to the synthesis of fine chemicals like this compound.

Key green chemistry principles applicable to this synthesis include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org This involves choosing reactions that minimize the formation of byproducts.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in smaller amounts and can be recycled, reducing waste. acs.org The use of palladium or copper catalysts in methylation and carboxylation reactions are examples of this principle in action. researchgate.netmdpi.com

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives. kahedu.edu.intmv.ac.in Research into using greener solvents like ionic liquids or even water for organic reactions is an active area of investigation. mdpi.comkahedu.edu.in

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. kahedu.edu.in This can involve using reactions that proceed at ambient temperature and pressure or employing alternative energy sources like microwaves. kahedu.edu.in

For the synthesis of this compound, this could mean favoring catalytic routes over stoichiometric ones, exploring solvent-free reaction conditions, and designing processes that are less energy-intensive. For example, the electrochemical carboxylation of fluorotoluene can be considered a greener alternative as it can be performed under mild conditions. mdpi.com

Reactivity and Mechanistic Investigations of 2 Fluoro 3 Methylbenzoic Acid

Electrophilic Aromatic Substitution Reactions of 2-Fluoro-3-methylbenzoic Acid

The orientation of incoming electrophiles is directed by the existing substituents on the aromatic ring. In this compound, the directing effects are competitive.

Methyl Group (-CH3): The methyl group at the C3 position is an ortho-, para-director and an activating group. masterorganicchemistry.com It donates electron density through an inductive effect (+I) and hyperconjugation, making the aromatic ring more nucleophilic and stabilizing the Wheland intermediate formed during electrophilic attack at its ortho (C2, C4) and para (C6) positions.

Carboxylic Acid Group (-COOH): This group at C1 is a deactivating meta-director. It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, making EAS reactions slower. masterorganicchemistry.com It directs incoming electrophiles to the positions meta to itself (C3, C5).

The combined influence points to a complex regiochemical outcome. The C2 and C3 positions are blocked. The remaining positions (C4, C5, C6) are influenced as follows:

Position C4: Activated by the ortho-directing methyl group. It is meta to the fluoro group.

Position C5: Activated by the para-directing fluoro group and the meta-directing carboxylic acid group. It is meta to the methyl group.

Position C6: Activated by the para-directing methyl group.

The activating, ortho-, para-directing methyl group generally has a stronger influence than the deactivating, ortho-, para-directing halogens. Therefore, substitution is most likely to occur at positions C4 and C6, which are ortho and para to the methyl group, respectively. Steric hindrance from the adjacent fluoro and methyl groups may slightly disfavor attack at C4 compared to C6. For instance, in the nitration of the similar 5-fluoro-2-methylbenzoic acid, substitution occurs ortho to the activating methyl group and meta to the deactivating fluoro group. google.com

| Position | Influence from -F (at C2) | Influence from -CH3 (at C3) | Influence from -COOH (at C1) | Predicted Outcome |

|---|---|---|---|---|

| C4 | Meta (Deactivated) | Ortho (Activated) | - | Favored, but potential steric hindrance |

| C5 | Para (Activated) | Meta (Deactivated) | Meta (Favored) | Possible, but less favored than C4/C6 |

| C6 | - | Para (Activated) | - | Strongly favored |

The carboxylic acid group is a powerful electron-withdrawing group and significantly deactivates the aromatic ring towards electrophilic attack. masterorganicchemistry.com This deactivation arises from two effects:

Inductive Effect (-I): The electronegative oxygen atoms pull electron density away from the ring through the sigma bond framework. libretexts.org

Resonance Effect (-M): The carbonyl group can withdraw pi-electron density from the ring via resonance, further reducing its nucleophilicity.

As a result, this compound will undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, much more slowly than a corresponding compound without the carboxyl group, like 2-fluoro-3-methyltoluene. masterorganicchemistry.com

Furthermore, the presence of substituents ortho to the carboxylic acid group can lead to a phenomenon known as the "ortho effect". wikipedia.org Steric hindrance between the ortho fluoro group and the carboxylic acid can force the -COOH group to twist out of the plane of the benzene (B151609) ring. This reduces the resonance interaction between the carboxyl group and the ring, which can influence the group's deactivating strength and acidity. wikipedia.org

Nucleophilic Aromatic Substitution Reactions Involving the Fluoro Group

While the electron-rich aromatic ring is generally attacked by electrophiles, it can undergo nucleophilic aromatic substitution (SNAr) under specific conditions. The SNAr mechanism requires the presence of strong electron-withdrawing groups to stabilize the negatively charged intermediate (a Meisenheimer complex).

In this compound, the fluoro group at C2 is a potential leaving group. Its displacement is activated by the ortho-carboxylic acid group, which is strongly electron-withdrawing and can stabilize the negative charge that develops on the ring during the reaction. Conversely, the electron-donating methyl group at C3 slightly disfavors the reaction by destabilizing this negative charge. The net effect is that the fluorine atom is susceptible to substitution by strong nucleophiles. For example, intramolecular nucleophilic aromatic substitution is a known pathway for derivatives of the related 2-fluoro-5-methylbenzoic acid to form benzoxazepinones. ossila.com The fluorine atom in similar compounds can be replaced by various nucleophiles.

| Nucleophile | Example Reagent | Potential Product |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | 2-Hydroxy-3-methylbenzoic acid |

| Alkoxide | Sodium Methoxide (NaOCH3) | 2-Methoxy-3-methylbenzoic acid |

| Amine | Ammonia (NH3) or Alkylamine (R-NH2) | 2-Amino-3-methylbenzoic acid or 2-(Alkylamino)-3-methylbenzoic acid |

| Thiolate | Sodium Thiophenolate (NaSPh) | 2-(Phenylthio)-3-methylbenzoic acid |

Transformations of the Carboxylic Acid Moiety

The carboxylic acid functional group is a versatile handle for a variety of chemical transformations, allowing for the synthesis of numerous derivatives. chemimpex.com

Esterification: The conversion of this compound to its corresponding esters, such as methyl or ethyl esters, is a fundamental transformation. A common method is the Fischer esterification, which involves heating the carboxylic acid with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst like sulfuric acid. The reaction is an equilibrium-driven nucleophilic acyl substitution. The protonated carbonyl carbon is attacked by the nucleophilic alcohol, and after a proton transfer, water is eliminated to form the ester. The methyl ester of this compound has been investigated for its activity as a 5-HT3 receptor antagonist. biosynth.com

Amidation: Direct reaction between a carboxylic acid and an amine is typically unfavorable. Therefore, the carboxylic acid must first be activated to facilitate amide bond formation. Several methods are available:

Conversion to Acyl Chloride: The acid can be converted to the more reactive 2-fluoro-3-methylbenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). rsc.org The resulting acyl chloride readily reacts with an amine to form the amide.

Peptide Coupling Reagents: A wide array of coupling reagents, developed primarily for peptide synthesis, can be used to form amides under milder conditions. fishersci.it Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HOBt (1-Hydroxybenzotriazole), and carbodiimides such as DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) convert the carboxylic acid into a highly reactive activated ester intermediate in situ, which is then rapidly attacked by the amine. ossila.comfishersci.it Amide derivatives of fluorinated benzoic acids are key intermediates in the synthesis of pharmaceuticals, including kinase inhibitors. ossila.com

| Reagent Class | Example Reagent | Mechanism Notes |

|---|---|---|

| Chlorinating Agent | Oxalyl Chloride ((COCl)₂) | Forms a highly reactive acyl chloride intermediate. rsc.org |

| Carbodiimide | EDC (or DCC) | Forms a reactive O-acylisourea intermediate. Often used with HOBt to prevent side reactions. fishersci.it |

| Uronium/Onium Salt | HATU | Forms a highly reactive activated ester. Known for high efficiency and fast reaction times. ossila.com |

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide (CO₂), from aromatic acids is a challenging reaction that typically requires high temperatures. The process can sometimes be facilitated by a metal catalyst, such as copper powder or copper(I) oxide (CuO), which stabilizes the transition state. google.com For this compound, a potential decarboxylation reaction under such conditions would yield 2-fluorotoluene. For instance, the related 4-fluoro-2-methylbenzoic acid can be decarboxylated by heating with CuO.

Other related modifications of the carboxyl group are also possible, though they represent more advanced synthetic methods. For example, under specific conditions using reagents like Selectfluor in the presence of water, some aryl acetic acids can undergo decarboxylative fluorination, replacing the carboxyl group with a fluorine atom. organic-chemistry.org

Reactions at the Benzylic Methyl Group (e.g., Selective Oxidation, Halogenation)

The benzylic methyl group of this compound is a key site for synthetic transformations, allowing for the introduction of various functional groups. The reactivity of this position is influenced by the electronic effects of the fluorine and carboxylic acid substituents on the aromatic ring. Investigations into selective oxidation and halogenation reactions reveal the versatility of this compound as a building block.

Selective Oxidation:

The oxidation of benzylic methyl groups to aldehydes or carboxylic acids is a fundamental transformation in organic synthesis. For substrates like this compound, achieving selective oxidation to the aldehyde can be challenging, as overoxidation to the corresponding dicarboxylic acid is a common side reaction. beilstein-journals.org Various reagent systems have been developed for the mild and selective oxidation of benzylic C-H bonds.

A plethora of reagents have been developed for the oxidation of alcohols to carbonyl compounds, with some showing chemoselectivity for specific types of alcohols. nih.gov For instance, manganese dioxide (MnO₂) is a classic reagent for oxidizing benzylic alcohols, though it often requires large excesses and long reaction times. nih.gov More modern methods, such as those employing catalytic quantities of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with a co-oxidant like manganese(III) acetate, can efficiently oxidize electron-rich benzylic alcohols. nih.gov However, less electron-rich systems may remain unchanged under these conditions. nih.gov

Hypervalent iodine compounds like 2-iodoxybenzoic acid (IBX) and Dess–Martin periodinane (DMP) are known for mild and selective oxidations, but can be limited by solubility and moisture sensitivity. beilstein-journals.org Lower oxidation state λ³-iodanes have also been explored, though they can lead to overoxidation. beilstein-journals.org The use of N-heterocycle-stabilized iodanes (NHIs) with chloride additives represents a newer protocol for the mild oxidation of activated alcohols to aldehydes and ketones with high yields, minimizing overoxidation. beilstein-journals.org

Green oxidants, particularly hydrogen peroxide (H₂O₂), have gained attention for selective benzylic oxidations. The reaction's selectivity—whether it yields the aldehyde or the carboxylic acid—can often be controlled by adjusting the reaction temperature and the molar ratio of H₂O₂ to the substrate. mdpi.com For example, decreasing the temperature and using a 1:1 molar ratio of H₂O₂ to benzyl (B1604629) alcohol favored the formation of benzaldehyde, while higher temperatures and excess H₂O₂ led to benzoic acid. mdpi.com

Table 1: Comparison of Oxidation Methods for Benzylic Positions

| Oxidant System | Target Product | Advantages | Disadvantages | Citation |

|---|---|---|---|---|

| MnO₂ | Aldehyde/Ketone | Classic reagent | Requires large excess, often slow | nih.gov |

| Catalytic DDQ / Mn(OAc)₃ | Aldehyde/Ketone | High chemoselectivity, mild conditions | May not work for electron-poor substrates | nih.gov |

| IBX / DMP | Aldehyde/Ketone | Mild, selective | Low solubility, moisture sensitive | beilstein-journals.org |

| H₂O₂ | Aldehyde or Carboxylic Acid | "Green" oxidant, tunable selectivity | Requires careful control of conditions | mdpi.com |

Benzylic Halogenation:

Benzylic C-H bonds are relatively weak due to the resonance stabilization of the resulting benzylic radical, making them susceptible to radical halogenation. libretexts.org N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination, as it provides a low, steady concentration of bromine (Br₂), which minimizes competitive electrophilic addition to the aromatic ring. libretexts.orgchadsprep.commasterorganicchemistry.com The reaction, often called the Wohl-Ziegler reaction, is typically initiated by light or a radical initiator like peroxide and proceeds via a free-radical chain mechanism. masterorganicchemistry.comkhanacademy.org

The general mechanism involves:

Initiation: Homolytic cleavage of Br₂ (formed in situ from NBS and trace HBr) to generate bromine radicals. libretexts.orgchadsprep.com

Propagation: A bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. This radical then reacts with a Br₂ molecule to yield the benzylic bromide and another bromine radical, which continues the chain. masterorganicchemistry.com

Termination: Combination of any two radicals.

For a substrate like this compound, this reaction would be expected to selectively produce 2-fluoro-3-(bromomethyl)benzoic acid. The presence of the electron-withdrawing fluorine and carboxyl groups can influence the reaction rate but the selectivity for the benzylic position remains high. khanacademy.org

Table 2: Key Reagents in Benzylic Halogenation

| Reagent | Role | Reaction Name | Key Feature | Citation |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Source of Br₂ | Wohl-Ziegler Reaction | Provides a low, constant concentration of Br₂ to ensure selectivity for the benzylic position over the aromatic ring. | chadsprep.commasterorganicchemistry.com |

| Peroxide / Light | Initiator | Wohl-Ziegler Reaction | Initiates the free-radical chain reaction by promoting homolytic cleavage of Br₂. | chadsprep.comkhanacademy.org |

Stereochemical Considerations in Complex Reactions Involving this compound

While this compound itself is not chiral, it can be a crucial component or precursor in the synthesis of complex, chiral molecules where stereochemistry is paramount. Its derivatives can exhibit axial chirality (atropisomerism) or be incorporated into molecules with stereogenic centers.

Atropisomerism:

Atropisomers are stereoisomers that arise from restricted rotation around a single bond. nih.gov This phenomenon is common in biaryl systems where bulky ortho-substituents hinder free rotation. nih.gov Derivatives of this compound are well-suited for creating atropisomeric structures. For instance, the condensation of 2-amino-3-methylbenzoic acid (a related compound) with a dianhydride has been used to synthesize atropisomeric receptors with unique recognition properties. bham.ac.uk The steric hindrance provided by the methyl group and another substituent (like the fluorine in this compound) ortho to the bond linking it to another ring system can create a stable chiral axis. The synthesis and separation of such atropisomers are significant challenges in organic chemistry, with applications in chiral catalysts and materials science. nih.govbham.ac.uk

Substrate in Asymmetric Synthesis:

This compound can serve as a starting material for molecules with defined stereocenters. For example, it can be used to prepare 1-arylbenziodoxolones, which are reactive intermediates. acs.org Specifically, using 2-iodo-3-methylbenzoic acid (derivable from the title compound) allows for the synthesis of the 7-methylbenziodoxolone ring system. acs.org These reagents can then participate in reactions where chirality is introduced.

Furthermore, in palladium-catalyzed reactions, substrates containing moieties like this compound can be functionalized stereoselectively. The development of chiral ligands has enabled transformations such as the stereoselective fluorination of C(sp³)–H bonds in carboxylic acid derivatives, leading to the synthesis of enantiopure β-fluoro-α-amino acids. researchgate.net While this example doesn't use this compound directly, it illustrates the principle that the carboxylic acid group can act as a directing group in complex, stereoselective transformations controlled by a chiral catalyst. A reaction is considered stereoselective if it yields predominantly one stereoisomer out of several possibilities. slideshare.net

The strategic placement of the fluoro and methyl groups on the benzoic acid scaffold can influence the stereochemical outcome of reactions at remote sites by exerting steric or electronic effects that favor the formation of one stereoisomer over another.

Derivatives and Analogues of 2 Fluoro 3 Methylbenzoic Acid: Synthesis and Structure Activity/property Relationships

Synthesis and Characterization of Ester Derivatives of 2-Fluoro-3-methylbenzoic Acid

The conversion of this compound to its ester derivatives is a fundamental transformation that serves multiple purposes, including the protection of the carboxylic acid group or modulation of the compound's physical properties, such as solubility and volatility. Standard esterification methods are readily applicable.

One of the most common methods is the Fischer-Speier esterification . This reaction involves heating the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). nih.govscholarsresearchlibrary.com For example, the synthesis of ethyl 4-bromo-2-methylbenzoate is achieved by refluxing the parent acid with ethanol (B145695) and concentrated H₂SO₄. scholarsresearchlibrary.com

Alternatively, for milder reaction conditions, reagents like (trimethylsilyl)diazomethane can be employed. This method is particularly useful for small-scale syntheses and proceeds by adding a solution of (trimethylsilyl)diazomethane to the carboxylic acid in a solvent mixture like tetrahydrofuran (B95107) (THF) and methanol at 0 °C, followed by warming to room temperature. chemicalbook.com Other methods for ester synthesis include reactions with alkyl halides or the use of coupling agents. researchgate.net

The characterization of the resulting esters is typically performed using standard spectroscopic techniques. ¹H NMR spectroscopy would confirm the presence of the alkyl group from the alcohol (e.g., a singlet for a methyl ester around 3.9 ppm), while IR spectroscopy would show the characteristic C=O stretching frequency of the ester group (typically 1710-1750 cm⁻¹) and the disappearance of the broad O-H stretch of the carboxylic acid. Mass spectrometry confirms the molecular weight of the synthesized ester. chemicalbook.com

Table 1: Common Reagents for Esterification

| Reagent/Method | Typical Conditions | Notes |

|---|---|---|

| Alcohol/Acid Catalyst (Fischer) | Reflux with H₂SO₄ or HCl | Equilibrium-driven; often requires removal of water. nih.govscholarsresearchlibrary.com |

| (Trimethylsilyl)diazomethane | THF/Methanol, 0 °C to RT | High-yielding, mild conditions, but reagent is hazardous. chemicalbook.com |

| Thionyl Chloride (SOCl₂) followed by Alcohol | Two-step process | Converts acid to a more reactive acid chloride first. researchgate.net |

Amide Derivatives and Their Synthetic Utility

Amide derivatives of this compound are crucial intermediates in the synthesis of biologically active molecules and complex heterocyclic systems. sphinxsai.com The formation of the amide bond is typically achieved by activating the carboxylic acid group, followed by reaction with a primary or secondary amine.

A widely used approach involves coupling reagents . Reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation under mild conditions, minimizing side reactions. ossila.com The reaction is usually carried out in an inert solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA). nih.gov

Another standard method is the conversion of the carboxylic acid to a more reactive acid chloride . This is typically done using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-fluoro-3-methylbenzoyl chloride can then be reacted directly with an amine to form the desired amide.

The synthetic utility of these amide derivatives is significant. For instance, amides derived from related fluorinated methylbenzoic acids serve as precursors to benzoxazepinones , which are potent kinase inhibitors. ossila.com This is achieved through an intramolecular nucleophilic aromatic substitution reaction where the amide's nitrogen atom displaces the activated fluorine atom to form the seven-membered ring. ossila.com Similarly, amides are key intermediates in the synthesis of complex inhibitors for targets like G protein-coupled receptor kinase 2 (GRK2). nih.gov

Table 2: Common Reagents for Amide Bond Formation

| Reagent Class | Examples | Typical Conditions |

|---|---|---|

| Coupling Reagents | HATU, HBTU, PyBOP, EDC, DCC | Amine, Base (e.g., DIEA), Solvent (e.g., DMF). nih.govossila.com |

Halogenated and Aminated Derivatives (e.g., 6-Amino-2-fluoro-3-methylbenzoic acid, 4-Bromo-2-fluoro-3-methylbenzoic acid)

Introducing additional functional groups, such as halogens or amines, onto the this compound scaffold further expands its synthetic potential. These derivatives serve as versatile building blocks for creating more complex molecules.

Halogenation is typically achieved through electrophilic aromatic substitution. For instance, bromination of a related fluorinated methylbenzoic acid precursor can be accomplished using N-bromosuccinimide (NBS) with a radical initiator like AIBN in a solvent such as carbon tetrachloride. The position of substitution is directed by the existing groups on the ring.

Amination can be performed through several routes. A common strategy involves the nitration of the aromatic ring followed by the reduction of the nitro group to an amine. Another approach is through nucleophilic aromatic substitution or catalytic hydrogenation. For example, 2-amino-3-fluorobenzoic acid can be synthesized from 7-fluoroisatin. orgsyn.org These aminated derivatives are valuable intermediates in pharmaceutical and materials science research. orgsyn.org

Table 3: Examples of Halogenated and Aminated Derivatives

| Compound Name | CAS Number | Synthetic Precursor/Method |

|---|---|---|

| 4-Bromo-2-fluoro-3-methylbenzoic acid | 194804-90-5 | Bromination of a fluorinated methylbenzoic acid precursor. synquestlabs.com |

| 6-Amino-3-fluoro-2-methylbenzoic acid | 1108666-12-1 | Serves as a building block for research chemicals. achemblock.com |

| 2-Amino-3-fluorobenzoic acid | 317-24-8 | Synthesized from 7-fluoroisatin. orgsyn.org |

Incorporation of this compound into Complex Molecular Scaffolds (e.g., Benzoxazepinones, Diarylmethanes, Heterocycles)

The this compound framework is a key starting material for synthesizing larger, more complex molecular structures with significant biological or material applications.

Benzoxazepinones: Amide derivatives of structurally similar 2-fluoro-5-methylbenzoic acid are used to create benzoxazepinones. These compounds, which are potent and selective kinase inhibitors, are formed via an intramolecular nucleophilic aromatic substitution reaction, where the ortho-fluorine atom is displaced by the amide nitrogen. ossila.com

Diarylmethanes: The related isomer, 3-fluoro-2-methylbenzoic acid, is used to synthesize diarylmethanes, which are key building blocks for sodium-glucose transporter 2 (SGLT2) inhibitors. The synthesis involves a Friedel-Crafts acylation of an aromatic compound with the benzoic acid derivative, followed by a reduction of the resulting ketone to yield the diarylmethane structure. ossila.com

Complex Heterocycles: Derivatives of fluorinated methylbenzoic acids are integral to the synthesis of advanced heterocyclic systems. In one example, a derivative of 4-fluoro-3-methylbenzoic acid was elaborated through multiple steps, including oxidation and cyclization, to form a potent G protein-coupled receptor kinase 2 (GRK2) inhibitor. nih.gov A key step in this synthesis was a Biginelli cyclization. nih.gov In another instance, a bromo-methyl-benzoic acid derivative underwent a Suzuki coupling to form a biphenyl (B1667301) structure, which was then converted into a carbohydrazide (B1668358) and cyclized with various aldehydes to produce novel 1,3,4-oxadiazole (B1194373) derivatives with potential anticancer activity. scholarsresearchlibrary.com

Table 4: Complex Scaffolds from Fluorinated Methylbenzoic Acids

| Scaffold | Key Synthetic Reaction(s) | Application/Significance | Source(s) |

|---|---|---|---|

| Benzoxazepinones | Amidation, Intramolecular SₙAr | Potent kinase inhibitors | ossila.com |

| Diarylmethanes | Friedel-Crafts Acylation, Reduction | Building blocks for SGLT2 inhibitors | ossila.com |

| Fused Heterocycles | Multi-step synthesis, Biginelli Cyclization | GRK2 inhibitors | nih.gov |

Systematic Studies of Structure-Reactivity and Structure-Function Correlations in Derivatives

Understanding the relationship between the molecular structure of this compound derivatives and their chemical or biological activity is critical for rational drug design and materials science.

The presence of the fluorine atom significantly influences the molecule's properties. It can increase lipophilicity and affect the acidity (pKa) of the carboxylic acid group, which in turn can alter pharmacokinetic properties and binding interactions with biological targets. smolecule.comchemimpex.com

Structure-based design studies provide clear examples of structure-function correlations. In the development of GRK2 inhibitors, derivatives of a fluorinated methylbenzoic acid were systematically synthesized and evaluated. nih.gov X-ray crystallography of the inhibitors bound to the kinase revealed that specific amide-linked side chains could occupy a hydrophobic subsite, and the carbonyl of the amide bond could form a crucial hydrogen bond, explaining the observed improvements in potency and selectivity. nih.gov

Similarly, in a study of fluorinated tubastatin A derivatives as potential antitumor agents, molecular docking was used to correlate structure with activity. rsc.org The calculations showed that the binding energies of the derivatives with the target protein, HDAC6, correlated with their in vitro antitumor activity. The study found that compounds with lower binding energies, indicating more stable interactions, generally exhibited better efficacy. rsc.org

Furthermore, the electronic structure of benzoic acid derivatives is highly dependent on the nature and position of substituents. Studies on various substituted benzoic acids have shown that the interplay of electron-withdrawing and electron-donating groups can significantly alter intermolecular interactions and the electronic band gap of the material, which is a key parameter in materials science. researchgate.net

Table 5: Key Structure-Function/Property Correlations

| Structural Feature | Effect | Consequence | Source(s) |

|---|---|---|---|

| Fluorine Atom | Modulates pKa, lipophilicity, and metabolic stability. | Alters pharmacokinetic properties and target binding. | smolecule.comchemimpex.com |

| Amide-linked Side Chains | Occupy specific pockets in a target enzyme. | Enhances binding affinity and selectivity. | nih.gov |

| Substituent Position | Influences intermolecular forces (e.g., hydrogen/halogen bonds). | Dictates crystal packing and material properties. | researchgate.net |

Advanced Analytical and Spectroscopic Characterization of 2 Fluoro 3 Methylbenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 2-Fluoro-3-methylbenzoic acid in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete picture of the molecular framework can be assembled.

One-dimensional NMR spectroscopy provides fundamental information about the chemical environment, connectivity, and relative orientation of atoms in the molecule.

¹H NMR: The proton NMR spectrum gives precise information on the number and type of hydrogen atoms. For this compound, the aromatic protons exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The methyl protons typically appear as a doublet due to coupling with the adjacent fluorine atom. Published data for this compound in deuterated methanol (B129727) (CD₃OD) confirms this structural arrangement.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. Key signals include the carboxylic acid carbon (typically downfield, >165 ppm), the aromatic carbons (110-165 ppm), and the methyl carbon (typically upfield, <20 ppm). The carbon signals are often split into doublets due to coupling with the fluorine atom (J-coupling), with the magnitude of the coupling constant depending on the number of bonds separating the carbon and fluorine atoms (¹JCF, ²JCF, ³JCF). While specific data for the parent compound is not widely published, analysis of its derivatives provides expected ranges for these signals.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful tool for direct observation of the fluorine environment. The spectrum for this compound shows a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring. This signal is often split by coupling to nearby protons, providing further structural confirmation.

Conformational analysis can also be explored, as hindered rotation around single bonds can lead to the existence of different conformational isomers (rotamers), which may be observable by NMR depending on the energy barrier to interconversion.

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity & Coupling Constants (J) Hz | Assignment |

|---|---|---|---|---|

| ¹H | CD₃OD | 7.71 | td, J = 7.5, 1.5 | Aromatic H |

| ¹H | CD₃OD | 7.41 | t, J = 6.0 | Aromatic H |

| ¹H | CD₃OD | 7.11 | t, J = 7.5 | Aromatic H |

| ¹H | CD₃OD | 2.28 | d, J = 2.5 | -CH₃ |

| ¹⁹F | CD₃OD | -114.82 | m | Ar-F |

Data sourced from Arkivoc, 2022.

For complex derivatives or for obtaining deeper structural insights, advanced NMR techniques are employed.

2D NMR: Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), correlate the signals of different nuclei. For instance, an ¹H-¹³C HSQC spectrum for a derivative of this compound would show which protons are directly attached to which carbon atoms, providing definitive assignments for all C-H bonds. Other 2D techniques like COSY (Correlation Spectroscopy) establish H-H coupling networks, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range H-C correlations (over 2-3 bonds), helping to piece together the entire molecular structure.

Solid-State NMR (ssNMR): Since this compound is a crystalline solid, ssNMR can provide valuable information about its structure and packing in the solid state. High-resolution ssNMR, often employing techniques like fast Magic Angle Spinning (MAS), can distinguish between crystallographically inequivalent molecules in the unit cell. For benzoic acids, ssNMR is particularly useful for studying the hydrogen bonding that leads to the formation of dimers, a characteristic feature of their solid-state structures.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis (e.g., HRMS, ESI-MS)

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate ions of the target molecule with minimal fragmentation.

For this compound (C₈H₇FO₂), the expected exact mass is approximately 154.0430 g/mol . HRMS can measure this value to within a few parts per million (ppm), allowing for the unambiguous determination of the molecular formula.

Furthermore, by inducing fragmentation of the molecular ion, mass spectrometry provides structural information based on the resulting fragment ions. The fragmentation pattern is a reproducible fingerprint of the molecule. For this compound, key fragmentation pathways are expected to be similar to those of benzoic acid and other fluorinated analogs.

| m/z (Nominal) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 154 | [C₈H₇FO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 137 | [M - OH]⁺ | ˙OH (17 u) |

| 109 | [M - COOH]⁺ | ˙COOH (45 u) |

| 81 | [M - COOH - CO]⁺ | ˙COOH and CO (73 u total) |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR is highly sensitive to polar functional groups. The spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. A very broad band is expected for the O-H stretch (typically ~2500-3300 cm⁻¹) due to strong hydrogen bonding in the dimeric structure. The C=O (carbonyl) stretch will appear as a strong, sharp band around 1700 cm⁻¹. Other key bands include the C-F stretch and various aromatic C-H and C=C vibrations.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds and symmetric vibrations. It is an excellent method for observing the aromatic ring vibrations and the C-C backbone of the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| O-H stretch (H-bonded) | 2500 - 3300 | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 3000 | Medium |

| C=O stretch | 1680 - 1720 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong |

| C-O stretch | 1210 - 1320 | Strong |

| C-F stretch | 1000 - 1400 | Strong |

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Insights

Electronic spectroscopy, including UV-Visible absorption and fluorescence, provides information about the electronic transitions within the molecule. The aromatic ring and the carbonyl group of the carboxylic acid function as the primary chromophores in this compound.

The UV-Vis absorption spectrum is expected to show absorptions corresponding to π→π* transitions of the benzene (B151609) ring and the n→π* transition of the carbonyl group. The substitution of the ring with fluoro and methyl groups can cause a shift in the absorption maxima (λmax) compared to unsubstituted benzoic acid, a phenomenon known as a batochromic (red) or hypsochromic (blue) shift. While specific experimental spectra for this compound are not widely reported in the literature, studies on similar substituted benzoic acids are common.

Fluorescence spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. Many aromatic carboxylic acids are fluorescent, and their emission spectra can be sensitive to the local environment, such as solvent polarity and pH.

X-ray Crystallography and Powder Diffraction Studies

X-ray diffraction techniques are the most powerful methods for determining the precise three-dimensional arrangement of atoms in the solid state.

X-ray Crystallography: Single-crystal X-ray crystallography can provide an exact molecular structure, including bond lengths, bond angles, and torsional angles, with very high precision. For a closely related compound, 3-Fluoro-4-methylbenzoic acid, crystallographic studies have shown a nearly planar molecular structure. Crucially, the analysis revealed that pairs of molecules are linked via strong O—H···O hydrogen bonds between their carboxyl groups, forming centrosymmetric dimers. This dimeric pairing is a hallmark of benzoic acids in the solid state and is the primary intermolecular interaction governing the crystal packing. It is highly probable that this compound adopts a similar dimeric structure in its crystalline form.

X-ray Powder Diffraction (XRPD): While single-crystal analysis provides the structure of one perfect crystal, XRPD is used to analyze a bulk, polycrystalline sample. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline phase or polymorph. The technique is essential for quality control, phase identification, and characterization of crystalline solids. A typical XRPD analysis involves scanning the sample over a range of 2θ angles and recording the intensity of the diffracted X-rays.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Structural Feature | Forms centrosymmetric dimers via O-H···O hydrogen bonds |

| Dihedral Angle (Benzene Ring to Carboxyl Group) | 6.2 (1)° |

Data for 3-Fluoro-4-methylbenzoic acid sourced from Acta Crystallographica Section E, 2004.

Single Crystal X-ray Diffraction for Absolute Configuration, Molecular Conformation, and Unit Cell Parameters

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. This technique provides precise data on bond lengths, bond angles, and torsion angles, which together define the molecular conformation. For derivatives of this compound, SCXRD elucidates the spatial relationship between the carboxylic acid group, the fluorine atom, and the methyl group on the benzene ring.

While a specific crystal structure for this compound is not detailed in the reviewed literature, the analysis of a closely related isomer, 3-Fluoro-4-methylbenzoic acid , offers significant insight. The study of this compound reveals a nearly planar molecular structure, where the dihedral angle between the benzene ring and the carboxyl group is a mere 6.2 (1)°. This planarity is a common feature in benzoic acid derivatives, influenced by the electronic interplay between the aromatic ring and the carboxyl substituent.

The unit cell parameters are the fundamental properties of a crystal lattice. For 3-Fluoro-4-methylbenzoic acid, these have been determined with high precision. The compound crystallizes in the monoclinic system with the space group P21/c. Detailed crystallographic data are presented below.

Interactive Data Table: Unit Cell Parameters for 3-Fluoro-4-methylbenzoic Acid Below is a summary of the crystallographic data obtained for 3-Fluoro-4-methylbenzoic acid at a temperature of 120 K.

| Parameter | Value |

| Chemical Formula | C₈H₇FO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8132 (5) |

| b (Å) | 6.0226 (8) |

| c (Å) | 30.378 (4) |

| α (°) | 90 |

| β (°) | 92.50 (2) |

| γ (°) | 90 |

| Volume (ų) | 696.98 (16) |

| Z (molecules/unit cell) | 4 |

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, Halogen Bonding) within Crystal Lattices

The crystal packing of this compound and its derivatives is governed by a network of non-covalent intermolecular interactions. These forces dictate the physical properties of the solid, such as melting point and solubility.

The most prominent interaction in benzoic acids is the formation of hydrogen-bonded dimers. In the crystal structure of the analogue 3-Fluoro-4-methylbenzoic acid, pairs of molecules are linked by strong O—H⋯O hydrogen bonds between their carboxylic acid groups, forming centrosymmetric dimers. This specific arrangement is a robust and commonly observed supramolecular synthon in carboxylic acids, often described with the graph-set notation R²₂(8).

Interactive Data Table: Key Intermolecular Interactions in Benzoic Acid Analogues This table summarizes the types of intermolecular interactions commonly observed in the crystal lattices of substituted benzoic acids.

| Interaction Type | Description | Typical Atoms Involved |

| Hydrogen Bonding | Strong, directional interaction forming characteristic dimers. | O—H⋯O (carboxyl to carboxyl) |

| π-π Stacking | Attraction between the electron clouds of aromatic rings. | Benzene rings of adjacent molecules |

| Halogen Bonding | Non-covalent interaction involving a halogen atom. | C—F⋯O or C—F⋯π |

| van der Waals Forces | Weak, non-specific attractive forces. | All atoms |

Investigation of Polymorphism and Crystal Engineering Strategies for this compound Analogues

Polymorphism is the ability of a compound to crystallize in multiple distinct crystal structures with different molecular arrangements or conformations. These different forms, or polymorphs, can exhibit varied physicochemical properties. The study of polymorphism is critical, particularly in the pharmaceutical industry, as different polymorphs can have different stability and bioavailability.

While no specific polymorphs of this compound have been reported in the surveyed literature, the phenomenon is common among substituted benzoic acids. Polymorphism in these molecules can arise from different packing arrangements of the same molecular conformer or from the crystallization of different molecular conformers (conformational polymorphism). For instance, 2,6-dimethoxybenzoic acid is known to exist in at least three polymorphic forms, which are classified as both conformational and synthon polymorphs, meaning they differ in both the molecular shape and the primary hydrogen bonding motif.

Crystal engineering strategies can be employed to control or discover new polymorphic forms. These strategies involve the systematic design of crystal structures based on an understanding of intermolecular interactions. For analogues of this compound, this could involve:

Solvent Selection: Crystallization from different solvents can influence which polymorphic form is thermodynamically or kinetically favored.

Co-crystallization: Forming a crystal with a second, different molecule (a coformer) can create novel structures with tailored properties by introducing new intermolecular interactions.

Use of Additives: Introducing small amounts of other substances during crystallization can sometimes template the growth of a specific, desired polymorph.

Given the structural flexibility and multiple interaction sites of this compound, it is a candidate for exhibiting polymorphism, making it a subject of interest for further crystal engineering studies.

Computational Chemistry and Theoretical Studies on 2 Fluoro 3 Methylbenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties and predict the ground-state geometry of molecules. By approximating the many-body Schrödinger equation, DFT calculations can determine the optimal three-dimensional arrangement of atoms by locating the minimum energy on the potential energy surface. For 2-Fluoro-3-methylbenzoic acid, these calculations are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a robust balance of accuracy and computational efficiency.

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until the forces on each atom are minimized, resulting in a stable, optimized structure. This theoretical model serves as the foundation for calculating numerous other chemical properties.

The structure of this compound allows for different spatial arrangements, or conformations, primarily due to the rotation around the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring. The orientation of the hydroxyl proton of the carboxyl group can be either cis or trans with respect to the carbonyl oxygen. Furthermore, the interplay between the bulky methyl group and the electronegative fluorine atom influences the preferred orientation of the entire carboxylic acid moiety relative to the ring.

DFT calculations can predict the geometry and relative energies of these different conformers. By comparing the total electronic energies, the most stable (lowest energy) conformer can be identified. Typically, the trans conformer of a carboxylic acid is more stable due to factors like intramolecular hydrogen bonding. The energy difference between conformers provides insight into the rotational barriers and the conformational flexibility of the molecule at different temperatures.

Table 1: Predicted Relative Energies of this compound Conformers

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Conformer A (trans) | O-H bond is anti-periplanar to the C=O bond. | 0.00 (most stable) |

Note: Data are representative values based on typical DFT calculations for substituted benzoic acids.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These calculations solve for the harmonic vibrational modes of the molecule, each corresponding to a specific type of atomic motion, such as stretching, bending, or twisting.

The calculated frequencies and intensities can be correlated with experimental spectra to provide a detailed assignment of the observed absorption bands to specific molecular vibrations. It is standard practice to apply a scaling factor to the computed frequencies to correct for anharmonicity and other systematic errors inherent in the theoretical method. This allows for a more accurate comparison with experimental data.

Table 2: Selected Theoretical Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | ~3570 |

| C-H Stretch (Aromatic) | Benzene Ring | ~3100 - 3000 |

| C-H Stretch (Methyl) | Methyl Group | ~2980 - 2930 |

| C=O Stretch | Carboxylic Acid | ~1735 |

| C=C Stretch (Aromatic) | Benzene Ring | ~1600 - 1450 |

| C-F Stretch | Fluoro Group | ~1250 |

Note: Frequencies are typical unscaled values obtained from DFT (B3LYP) calculations.

Molecular Electrostatic Potential (MEP) Analysis and Reactivity Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted on the molecule's electron density surface, with colors indicating the nature of the electrostatic potential.

Red regions denote areas of negative potential, rich in electrons, which are susceptible to electrophilic attack. In this compound, these are concentrated around the highly electronegative oxygen atoms of the carboxyl group and the fluorine atom.

Blue regions represent areas of positive potential, which are electron-deficient and thus favorable sites for nucleophilic attack. The most positive potential is located on the acidic hydrogen of the carboxyl group.

Green regions indicate neutral or near-zero potential.

The MEP map provides a clear, qualitative picture of the molecule's reactive sites, guiding the understanding of its intermolecular interactions and chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Chemical Reactivity and Stability Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO acts as the primary electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

The LUMO acts as the primary electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests the molecule is more polarizable and more reactive. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 3: Frontier Molecular Orbitals and Global Reactivity Descriptors

| Parameter | Formula | Description |

|---|---|---|

| HOMO Energy (E_HOMO) | - | Energy of the highest occupied molecular orbital |

| LUMO Energy (E_LUMO) | - | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability |

| Ionization Potential (I) | -E_HOMO | Energy required to remove an electron |

| Electron Affinity (A) | -E_LUMO | Energy released when an electron is added |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Measures the escaping tendency of electrons |

| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Power of an atom to attract electrons |

Calculation of Non-Linear Optical (NLO) Properties from Theoretical Models

Non-linear optical (NLO) materials are crucial for modern technologies like telecommunications, optical computing, and data storage. Computational methods, particularly DFT, can effectively predict the NLO properties of molecules. These properties arise from the interaction of a molecule with an external electric field, which induces a change in its dipole moment.

The key NLO properties calculated are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). A large hyperpolarizability value is indicative of a strong NLO response. For this compound, the presence of electron-withdrawing (fluorine, carboxyl) and electron-donating (methyl) groups can create intramolecular charge transfer, which may enhance its NLO properties. The calculations are performed using the finite-field approach within the DFT framework.

Where for i, j in (x, y, z)

Molecular Dynamics Simulations and Conformational Sampling of this compound

While DFT calculations provide a static, time-independent picture of the molecule at zero Kelvin, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time at finite temperatures. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and its interactions with its environment (e.g., a solvent).

For this compound, MD simulations can be used for:

Conformational Sampling: To explore the different accessible conformations and the transitions between them, providing a more complete understanding of the molecule's flexibility than static DFT calculations alone.

Solvent Effects: To model how the presence of a solvent (like water or an organic solvent) affects the molecule's structure, dynamics, and preferred conformation.

Thermodynamic Properties: To calculate properties like free energy differences between conformers, providing a more accurate picture of their relative populations at a given temperature.

MD simulations thus complement quantum mechanical calculations by introducing the dimensions of time and temperature, offering deeper insights into the real-world behavior of the molecule.

Applications of 2 Fluoro 3 Methylbenzoic Acid in Specialized Chemical Research

Role as a Key Intermediate and Building Block in Complex Organic Synthesis

2-Fluoro-3-methylbenzoic acid is a versatile precursor in the synthesis of intricate organic molecules. nbinno.cominnospk.com The presence of the carboxylic acid, fluorine, and methyl groups provides multiple reaction sites and influences the reactivity of the aromatic ring, making it an ideal starting point for the construction of diverse molecular architectures. nbinno.cominnospk.com

Synthesis of Biologically Active Scaffolds and Pharmacophores

The structural motifs derived from this compound are integral to a variety of biologically active scaffolds and pharmacophores. The compound's unique arrangement of substituents can lead to derivatives with specific three-dimensional conformations that are crucial for interacting with biological targets. While direct synthesis pathways for many complex molecules are proprietary or detailed in patent literature, the prevalence of the 2-fluoro-3-methylbenzoyl moiety in patented bioactive compounds underscores its importance. For instance, a derivative, 2-fluoro-3-(N-methylbenzamido)benzoic acid, highlights the utility of this core structure in creating more complex molecules with potential biological activities.

Development of Agrochemicals (e.g., Herbicides, Pesticides)

In the field of agrochemicals, this compound serves as a valuable building block for the development of novel herbicides and pesticides. nbinno.cominnospk.com The inclusion of the fluorinated benzoic acid core can enhance the efficacy and selectivity of these agents. While specific commercial agrochemicals directly synthesized from this compound are not extensively detailed in publicly available literature, its utility is evident from its classification as a key intermediate in agrochemical formulation. The synthesis of related compounds, such as 2-fluoro-3-nitrobenzoic acid, further illustrates the importance of this structural class in creating agrochemical precursors.

Medicinal Chemistry and Drug Discovery Applications

The application of this compound is particularly prominent in medicinal chemistry and drug discovery, where it contributes to the development of new therapeutic agents. nbinno.comarkat-usa.org

Design and Synthesis of Anti-inflammatory and Analgesic Agents

The this compound scaffold is a key component in the design of novel anti-inflammatory and analgesic agents. nbinno.com While direct clinical candidates are not always publicly disclosed, the synthesis of derivatives of related fluorinated benzoic acids has been shown to yield compounds with significant anti-inflammatory and analgesic properties. For example, the anti-inflammatory drug Etodolac is synthesized from the related intermediate 2-amino-3-fluorobenzoic acid, demonstrating the potential of this substitution pattern for developing effective anti-inflammatory drugs. orgsyn.org

Development of Selective Enzyme and Receptor Inhibitors (e.g., SGLT2, AC1, RIP1 Kinase, Thromboxane/Prostaglandin Endoperoxide Receptor Antagonists)

The structural framework of this compound is instrumental in the design of selective inhibitors for various enzymes and receptors implicated in a range of diseases.

SGLT2 Inhibitors: While direct synthesis of SGLT2 inhibitors from this compound is not widely reported, the closely related 3-fluoro-2-methylbenzoic acid is a known building block for novel diarylmethanes that act as SGLT2 inhibitors. thieme-connect.com This suggests the potential of the 2-fluoro-3-methyl isomer in the development of new treatments for type 2 diabetes.

AC1 and RIP1 Kinase Inhibitors: The synthesis of selective inhibitors for adenylyl cyclase 1 (AC1) and receptor-interacting protein 1 (RIP1) kinase often involves fluorinated benzoic acid derivatives. For instance, 2-fluoro-5-methylbenzoic acid is used to synthesize pyrimidinone derivatives that selectively inhibit AC1 for the treatment of chronic pain. wipo.int Similarly, benzoxazepinones, potent and selective RIP1 kinase inhibitors, can be derived from 2-fluoro-5-methylbenzoic acid amides. wipo.int The structural similarities suggest that this compound is a viable starting material for analogous inhibitors.

Thromboxane/Prostaglandin Endoperoxide Receptor Antagonists: The related compound, 2-amino-3-fluorobenzoic acid, is a key intermediate in the synthesis of potent and selective thromboxane/prostaglandin endoperoxide receptor antagonists like L-670,596. orgsyn.org This highlights the importance of the 2-fluoro-3-substituted benzoic acid scaffold in developing agents for cardiovascular diseases.

Investigation of Pharmacokinetic Property Enhancement through Strategic Fluorine Substitution

The strategic placement of fluorine atoms is a widely used strategy in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates. mdpi.com The fluorine atom in this compound can improve metabolic stability by blocking sites susceptible to oxidative metabolism. innospk.com This can lead to a longer half-life and improved bioavailability of the resulting drug molecule. Furthermore, the electron-withdrawing nature of fluorine can influence the acidity of the carboxylic acid group, which can affect the drug's absorption, distribution, and excretion profile. mdpi.com While specific pharmacokinetic data for drugs directly derived from this compound are often proprietary, the well-established principles of fluorine in drug design strongly support its utility in optimizing drug-like properties. nbinno.com

Interactive Data Tables

Table 1: Applications of this compound and Related Compounds in Chemical Research

| Application Area | Specific Use | Compound | Reference |

| Organic Synthesis | Intermediate for complex molecules | This compound | nbinno.cominnospk.com |

| Precursor for bioactive scaffolds | 2-fluoro-3-(N-methylbenzamido)benzoic acid | ||

| Agrochemicals | Building block for herbicides/pesticides | This compound | nbinno.cominnospk.com |

| Intermediate for agrochemical precursors | 2-fluoro-3-nitrobenzoic acid | ||

| Medicinal Chemistry | Anti-inflammatory and analgesic agents | 2-amino-3-fluorobenzoic acid (for Etodolac) | orgsyn.org |

| SGLT2 Inhibitors | 3-fluoro-2-methylbenzoic acid | thieme-connect.com | |

| AC1 and RIP1 Kinase Inhibitors | 2-fluoro-5-methylbenzoic acid | wipo.int | |

| Thromboxane Receptor Antagonists | 2-amino-3-fluorobenzoic acid (for L-670,596) | orgsyn.org |

Exploration as 5-HT3 Receptor Antagonists

While direct studies on this compound as a 5-HT3 receptor antagonist are not extensively documented in publicly available research, its core structure aligns with the general pharmacophore model for this class of compounds. The pharmacophore for 5-HT3 receptor antagonists typically includes an aromatic ring and a carbonyl group, both of which are present in this compound. Research into the synthesis of novel 5-HT3 receptor antagonists has often involved the use of various benzoic acid derivatives as starting materials or key intermediates. The electronic properties conferred by the fluorine and methyl substituents on the aromatic ring of this compound could theoretically influence its binding affinity and efficacy at the 5-HT3 receptor. Further synthetic modifications and biological evaluations would be necessary to determine if derivatives of this compound could yield potent and selective 5-HT3 receptor antagonists for potential therapeutic applications.

Research into Anticancer Agents within Benzoic Acid Derivative Classes

The investigation of benzoic acid derivatives as potential anticancer agents is an active area of research. preprints.org The presence of a benzoic acid moiety is found in several natural products and synthetic compounds that exhibit significant anticancer potential. preprints.org The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. innospk.com Consequently, fluorinated benzoic acid derivatives have been a focus of studies aimed at discovering new anticancer therapeutics.

Research has shown that certain fluorinated derivatives of benzoic acid exhibit cytotoxic effects against various cancer cell lines. dntb.gov.uamdpi.com The mechanisms of action are varied and can include the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation. While specific research focusing solely on the anticancer properties of this compound is limited in the reviewed literature, its structural features fit within the broader class of fluorinated benzoic acid derivatives being explored for oncological applications. The unique substitution pattern of this compound could lead to novel structure-activity relationships, warranting further investigation into its potential as a scaffold for the development of new anticancer drugs.

| Benzoic Acid Derivative Class | General Anticancer Research Findings | Potential Role of Fluorine |

| Simple Benzoic Acids | Inhibition of cancer cell growth and proliferation. preprints.org | Enhances metabolic stability and binding affinity. innospk.com |

| Fluorinated Benzoic Acids | Cytotoxicity against various cancer cell lines. dntb.gov.uamdpi.com | Can modulate the electronic properties of the molecule, influencing biological activity. |

| Hydroxylated Benzoic Acids | Induction of apoptosis in cancer cells. | Not directly applicable to this compound. |

Applications in Radiopharmaceutical Chemistry for PET Imaging

In the field of radiopharmaceutical chemistry, fluorine-18 (B77423) (¹⁸F) is a commonly used positron-emitting radionuclide for positron emission tomography (PET) imaging due to its favorable decay characteristics. The development of novel ¹⁸F-labeled radiotracers is crucial for the non-invasive diagnosis and monitoring of various diseases, including cancer. Benzoic acid derivatives have been explored as scaffolds for the development of PET imaging agents. nih.gov

While there is no specific mention in the reviewed literature of this compound being radiolabeled with ¹⁸F for PET imaging, its structure is amenable to such modification. The synthesis of ¹⁸F-labeled benzoic acid derivatives has been reported, and these compounds have been evaluated as potential tracers for tumor imaging. nih.gov The presence of the fluorine atom in this compound provides a site for direct radiofluorination or for the introduction of a prosthetic group containing ¹⁸F. The biodistribution and tumor-targeting capabilities of an ¹⁸F-labeled version of this compound would need to be investigated to determine its potential as a PET imaging agent.

| PET Tracer Component | Relevance to this compound | Research Area |

| Radionuclide | Fluorine-18 (¹⁸F) is a common choice for PET. | Nuclear Medicine, Radiochemistry |